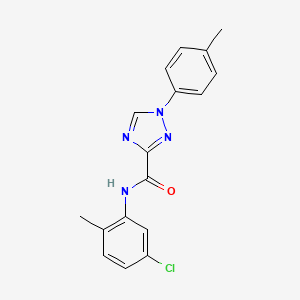
3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a phenyl group, and a propenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with an appropriate ketone in the presence of a strong acid catalyst can lead to the formation of the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and propenyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Propenal, 2-methyl-3-phenyl-: This compound shares a similar propenyl side chain but differs in its core structure.
Butanoic acid, 2-methyl-, propyl ester: While structurally different, it shares some functional group similarities.
Uniqueness
What sets 3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one apart is its unique combination of an indole core with a phenyl and propenyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H19NO |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-methyl-3-(2-methylprop-2-enyl)-1-phenylindol-2-one |
InChI |
InChI=1S/C19H19NO/c1-14(2)13-19(3)16-11-7-8-12-17(16)20(18(19)21)15-9-5-4-6-10-15/h4-12H,1,13H2,2-3H3 |
InChI Key |
SJRXGNICMGMDFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370705.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13370712.png)
![6-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370713.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13370717.png)
![3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370725.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide](/img/structure/B13370726.png)

![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370734.png)
![2-phenyl-2H-[1,2,3]triazolo[4,5-b]pyridine-6,7-dione 6-(phenylhydrazone)](/img/structure/B13370737.png)
![N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine](/img/structure/B13370739.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370759.png)
![2,2-dimethyl-6-phenyl-3,6-dihydrofuro[2,3-e][2]benzofuran-8(2H)-one](/img/structure/B13370764.png)
